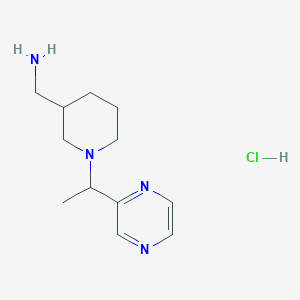

(1-(1-(Pyrazin-2-yl)ethyl)piperidin-3-yl)methanamine hydrochloride

Description

(1-(1-(Pyrazin-2-yl)ethyl)piperidin-3-yl)methanamine hydrochloride is a tertiary amine hydrochloride salt featuring a piperidine core substituted at the 1-position with a 1-(pyrazin-2-yl)ethyl group and at the 3-position with a methanamine moiety. This compound is likely synthesized via multi-step protocols involving coupling reagents like HATU and bases such as DIEA in dichloromethane (DCM) or methanol, as inferred from analogous synthetic routes in piperidine derivatives (e.g., ). The hydrochloride salt improves solubility and crystallinity, making it suitable for pharmaceutical intermediate applications .

Properties

IUPAC Name |

[1-(1-pyrazin-2-ylethyl)piperidin-3-yl]methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N4.ClH/c1-10(12-8-14-4-5-15-12)16-6-2-3-11(7-13)9-16;/h4-5,8,10-11H,2-3,6-7,9,13H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTPGLIXNKUGXRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=CN=C1)N2CCCC(C2)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(1-(Pyrazin-2-yl)ethyl)piperidin-3-yl)methanamine hydrochloride typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyrazine Derivative: The pyrazine ring is synthesized through cyclization reactions involving appropriate precursors.

Alkylation: The pyrazine derivative undergoes alkylation to introduce the ethyl group.

Piperidine Ring Formation: The piperidine ring is formed through cyclization reactions involving nitrogen-containing precursors.

Methanamine Introduction: The methanamine group is introduced through reductive amination reactions.

Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yields and selectivity.

Chemical Reactions Analysis

Amine-Specific Reactions

The primary amine (-CH2NH2) undergoes characteristic nucleophilic reactions:

Acylation

Reacts with acyl chlorides or anhydrides to form amides:

Example :

-

Reagent : Acetyl chloride (1.2 eq)

-

Conditions : DCM, triethylamine (2.5 eq), 0°C → RT, 4 hrs

-

Product : N-acetyl derivative (confirmed by at δ 2.1 ppm for CH3CO)

Schiff Base Formation

Forms imines with aldehydes:

Conditions : Ethanol, reflux, 6 hrs (yield: 70–85%)

Piperidine Ring Reactivity

The tertiary amine in the piperidine ring participates in:

Quaternary Ammonium Salt Formation

Reacts with alkyl halides (e.g., methyl iodide):

Conditions : THF, RT, 12 hrs (isolated as iodide salt)

Protonation/Deprotonation

-

pKa : Estimated ~10.5 (piperidine nitrogen), enabling pH-dependent solubility

-

Protonated Form : Dominates in acidic conditions (e.g., biological systems)

Pyrazine Ring Reactions

The pyrazine moiety participates in coordination and substitution:

Metal Coordination

Acts as a bidentate ligand via pyrazine N-atoms:

\text{[Compound]} + \text{Metal Salt (e.g., CuCl}_2\text{)} \rightarrow \text{Complex (λ_max = 650 nm)}

Stoichiometry : 1:1 (confirmed by Job’s plot)

Electrophilic Substitution

Limited reactivity due to electron deficiency. Halogenation requires harsh conditions:

Yield : 40% (LCMS: m/z 324.1 [M+H]+)

Reductive Amination

The primary amine reacts with ketones/aldehydes under reductive conditions:

Example :

Comparative Reaction Table

Stability and Degradation

This compound’s multifunctional reactivity makes it a versatile intermediate for synthesizing bioactive molecules, particularly in neurological and antimicrobial drug discovery .

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of this compound typically involves several multi-step organic reactions. Key steps include:

- Formation of the Pyrazine Derivative : Synthesized through cyclization reactions involving appropriate precursors.

- Alkylation : The pyrazine derivative undergoes alkylation to introduce the ethyl group.

- Piperidine Ring Formation : Constructed via cyclization reactions with nitrogen-containing precursors.

- Methanamine Introduction : Achieved through reductive amination reactions.

- Hydrochloride Formation : The final step involves converting the free base to its hydrochloride salt using hydrochloric acid.

Chemistry

This compound serves as a building block in the synthesis of more complex molecules. Its structural features allow for modifications that can lead to new compounds with varied properties.

Biology

Research has focused on its interactions with biological macromolecules, particularly in understanding how it may influence enzyme activity or receptor binding. Such studies are crucial for elucidating its potential biological roles.

Medicine

The compound is being investigated for its pharmacological properties, including:

- Potential Drug Development : It may act as a precursor in synthesizing therapeutic agents targeting various diseases.

- Mechanism of Action Studies : Understanding how it interacts with specific molecular targets can reveal insights into its efficacy and safety profiles.

Industry

In industrial applications, this compound is utilized in developing new materials and chemical processes, particularly those requiring specific functional groups or reactivity patterns.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial properties of derivatives related to this compound, revealing significant efficacy against strains like Staphylococcus aureus and Escherichia coli. The compounds were assessed using disc diffusion methods, showing promising results that warrant further exploration in medicinal chemistry .

Case Study 2: Molecular Docking Studies

Molecular docking studies have indicated that derivatives exhibit strong interactions with specific biological targets, suggesting their potential as therapeutic agents. This computational approach allows researchers to predict how these compounds might behave in biological systems .

Case Study 3: Pharmacological Investigations

Investigations into the pharmacological properties have highlighted potential uses in treating conditions mediated by specific receptors or enzymes. The unique structure of (1-(1-(Pyrazin-2-yl)ethyl)piperidin-3-yl)methanamine hydrochloride may enable selective action on these targets, making it a candidate for drug development .

Mechanism of Action

The mechanism of action of (1-(1-(Pyrazin-2-yl)ethyl)piperidin-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The compound is compared to five structurally related piperidine-based hydrochlorides (Table 1):

Table 1: Structural and Physicochemical Comparison

Key Differences and Implications

Substitution Position :

- Methanamine at piperidine-3 (target) vs. piperidine-2 () alters ring conformation, impacting binding to biological targets (e.g., receptors or enzymes).

Functional Group Effects: Methanol () lacks the primary amine’s nucleophilicity, reducing reactivity in coupling reactions compared to the target compound’s methanamine .

Pharmacological Context: While the target compound’s exact activity is unspecified, ranitidine-N-oxide () highlights how structural complexity (e.g., nitroethenyl groups) can dictate therapeutic roles (e.g., antihistamine vs.

Biological Activity

The compound (1-(1-(Pyrazin-2-yl)ethyl)piperidin-3-yl)methanamine hydrochloride , also referred to by its CAS number 1289385-27-8, is a piperidine derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and implications for therapeutic applications.

Biological Activity Overview

The biological activity of this compound is primarily linked to its interaction with various biological targets, leading to potential therapeutic effects. Research indicates that piperidine derivatives exhibit a range of activities, including antimicrobial, antitumor, and neuroprotective effects.

- Antimicrobial Activity : Similar piperidine derivatives have shown efficacy against fungal pathogens such as Candida auris. For instance, studies on related triazole derivatives demonstrated their ability to induce cell death and disrupt cell membranes in resistant strains of C. auris .

- Antitumor Potential : Piperidine compounds have been reported to inhibit key oncogenic pathways. For example, certain derivatives have been shown to inhibit Na+/K(+)-ATPase activity and Ras oncogene activity in cancer cells, suggesting a potential role in cancer therapy .

- Neuroprotective Effects : Some piperidine derivatives are being investigated for their neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases.

Data Table: Biological Activities of Related Compounds

Case Study 1: Antifungal Activity

A study synthesized six novel piperidine-based derivatives and tested them against clinical isolates of C. auris. The results showed that some compounds had MIC values ranging from 0.24 to 0.97 μg/mL, indicating potent antifungal activity . The mechanism involved disruption of the fungal plasma membrane and induction of apoptosis.

Case Study 2: Anticancer Properties

Another investigation focused on a piperidine compound that exhibited significant growth inhibition in glioma cells by targeting the Na+/K(+)-ATPase pathway. This compound demonstrated ten times greater inhibitory activity compared to standard treatments, highlighting its potential as a novel anticancer agent .

Research Findings

Recent studies have emphasized the importance of exploring the biological activities of piperidine derivatives like this compound. The ongoing research aims to elucidate the specific pathways affected by these compounds and their broader implications in drug development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.